4,6-Dichloro-7-methoxyquinoline CAS 1700528-53-5 properties
4,6-Dichloro-7-methoxyquinoline CAS 1700528-53-5 properties
Strategic Utilization in Kinase Inhibitor Design and Heterocyclic Synthesis
Executive Summary
4,6-Dichloro-7-methoxyquinoline (CAS 1700528-53-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Type I and Type II ATP-competitive kinase inhibitors. Its structural utility is derived from its orthogonal reactivity profile: the highly electrophilic C4-position allows for facile nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, synthetic pathways, and handling protocols for drug discovery applications.
Chemical Identity & Physicochemical Profile
Understanding the electronic distribution of the quinoline ring is prerequisite to successful manipulation. The 7-methoxy group acts as an electron-donating group (EDG), increasing electron density on the benzenoid ring, yet the nitrogen atom in the pyridine ring maintains the electrophilicity required for C4 substitution.
Table 1: Physicochemical Specifications
| Property | Specification / Value | Relevance in Synthesis |
| Chemical Name | 4,6-Dichloro-7-methoxyquinoline | Core Scaffold |
| CAS Number | 1700528-53-5 | Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 228.07 g/mol | Mass Balance |
| Predicted LogP | ~3.2 - 3.5 | Lipophilicity/Solubility |
| H-Bond Donors/Acceptors | 0 / 2 | Permeability |
| Topological Polar Surface Area | ~22 Ų | Cell Penetration |
| Solubility | DMSO, DMF, DCM | Reaction Solvent Selection |
Note: As a specialized intermediate, exact experimental melting points may vary by batch/polymorph. Internal validation is recommended.
Synthetic Routes & Process Chemistry
The synthesis of 4,6-dichloro-7-methoxyquinoline generally follows the Gould-Jacobs reaction pathway or a cyclization of an aniline derivative followed by chlorination. The critical step for the researcher is the aromatization and chlorination using phosphoryl chloride (
Mechanistic Pathway
The synthesis typically begins with 3-chloro-4-methoxyaniline.
-
Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization (Dowtherm A, ~250°C) to form the 4-hydroxyquinoline core (4-hydroxy-6-chloro-7-methoxyquinoline).
-
Chlorination: Deoxychlorination using
.
Visualizing the Workflow
The following diagram illustrates the critical process flow and decision points.
Figure 1: Synthetic workflow from aniline precursor to final dichloro-quinoline scaffold.
Experimental Protocols
Deoxychlorination Protocol (Synthesis of Target)
Context: Converting the 4-hydroxy precursor to the 4,6-dichloro target.
Safety Warning:
Reagents:
-
6-Chloro-7-methoxyquinolin-4-ol (1.0 eq)
-
Phosphoryl chloride (
) (5.0 - 10.0 eq) -
Optional: Catalytic DMF (promotes formation of the Vilsmeier-Haack reagent intermediate).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Addition: Charge the flask with the solid quinolin-4-ol. Carefully add
under an inert atmosphere. -
Reaction: Heat the mixture to reflux (approx. 105°C). The slurry should dissolve into a clear solution as the reaction proceeds. Monitor via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Expert Tip: If the reaction is sluggish, add 2-3 drops of anhydrous DMF.
-
-
Quenching (Critical): Once complete, cool to room temperature. Remove excess
via rotary evaporation under reduced pressure. -
Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated
or to pH 8. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (
).
Regioselective Functionalization ( at C4)
Context: Installing the pharmacophore (e.g., an aniline or amine) at the 4-position. The 4-Cl is significantly more reactive than the 6-Cl due to the electron-deficient nature of the pyridine ring (para to Nitrogen).
Reagents:
-
4,6-Dichloro-7-methoxyquinoline (1.0 eq)
-
Nucleophile (e.g., substituted aniline) (1.1 eq)
-
Solvent: Isopropanol (IPA) or 2-Butanol.
Methodology:
-
Dissolve the quinoline in IPA.
-
Add the nucleophile.
-
Heat to reflux for 2–4 hours.
-
Self-Validating Step: The product often precipitates as the hydrochloride salt upon cooling. Filtration provides high-purity material without chromatography.
Reactivity & SAR Logic
The utility of CAS 1700528-53-5 lies in its differential reactivity .
-
C4-Position (High Reactivity): The chlorine at C4 is activated by the ring nitrogen. It is susceptible to rapid displacement by amines, thiols, and alkoxides.
-
C6-Position (Latent Reactivity): The chlorine at C6 is on the benzenoid ring and is stable to
conditions. It requires metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
Visualization of Reactivity Logic
Figure 2: Regioselectivity map demonstrating the orthogonal functionalization strategy.
Handling, Safety, and Storage
Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C4-chloride over long periods.
-
Container: Amber glass vials to protect from light.
Analytical Validation
To verify the integrity of CAS 1700528-53-5 before use:
-
LC-MS: Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 in a 9:6:1 ratio approx).
-
Expected Mass: [M+H]+ = 228.0/230.0.
-
-
1H NMR (DMSO-d6):
-
Singlet at ~3.9-4.0 ppm (Methoxy group).
-
Doublet/Singlet patterns in the aromatic region (7.0 - 9.0 ppm). The proton at C2 (adjacent to Nitrogen) will be the most deshielded (~8.6-8.8 ppm).
-
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted Quinolines. PubChem.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack and POCl3 chlorination mechanisms).
